(2E)-N-(1H-benzimidazol-2-ylmethyl)-3-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE is a complex organic compound that features a benzodiazole moiety linked to a nitrophenyl group via a propenamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE typically involves the following steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Attachment of the Propenamide Bridge: The benzodiazole is then reacted with an appropriate aldehyde to form an imine, which is subsequently reduced to form the corresponding amine.
Coupling with the Nitrophenyl Group: The final step involves the coupling of the amine with a nitrophenyl acyl chloride under basic conditions to form the desired propenamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzodiazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated benzodiazole derivatives.
Scientific Research Applications
(2E)-N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety can interact with aromatic amino acids in proteins, while the nitrophenyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride used for fluid resuscitation.
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound structurally similar to vitamin E.
Uniqueness
(2E)-N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE is unique due to its combination of a benzodiazole moiety and a nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H14N4O3 |
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Molecular Weight |
322.32 g/mol |
IUPAC Name |
(E)-N-(1H-benzimidazol-2-ylmethyl)-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C17H14N4O3/c22-17(9-8-12-4-3-5-13(10-12)21(23)24)18-11-16-19-14-6-1-2-7-15(14)20-16/h1-10H,11H2,(H,18,22)(H,19,20)/b9-8+ |
InChI Key |
WBAASOFAXBHLSF-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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